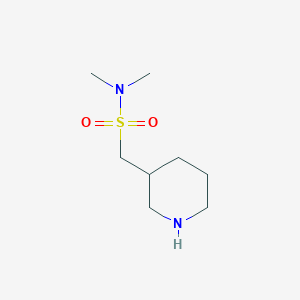

N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-10(2)13(11,12)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTGWHHBQPBAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262914 | |

| Record name | N,N-Dimethyl-3-piperidinemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-51-8 | |

| Record name | N,N-Dimethyl-3-piperidinemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-piperidinemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide CAS 2380895-30-5

An In-Depth Technical Guide to (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide: A Scaffold for Modern Drug Discovery

Foreword: The Logic of the Scaffold

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the bedrock of any research endeavor. The key identifiers and characteristics of (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide are summarized below.

| Property | Value |

| CAS Number | 2380895-30-5 |

| Molecular Formula | C₈H₁₈N₂O₂S |

| Molecular Weight | 206.31 g/mol |

| Chirality | (S)-enantiomer |

| SMILES | O=S(C[C@@H]1CNCCC1)(N(C)C)=O |

| Appearance | Typically supplied as a solid or oil |

The structure features a chiral center at the 3-position of the piperidine ring, which is crucial for stereospecific interactions with biological targets. The methanesulfonamide group is attached via a methylene linker, providing flexibility, while the N,N-dimethyl substitution on the sulfonamide nitrogen caps the hydrogen bond donating potential of this group, a feature that can be exploited to fine-tune solubility and membrane permeability.

The Strategic Importance of the Piperidine and Sulfonamide Moieties

The interest in this molecule is rooted in the proven track record of its core components.

-

The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine scaffold is a cornerstone of medicinal chemistry.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing binding affinity to protein targets. The presence of the piperidine motif often enhances a compound's pharmacokinetic properties, including metabolic stability and bioavailability, by providing a robust, non-aromatic core.[1] It is a key component in drugs targeting a wide array of conditions, including central nervous system (CNS) disorders and cancer.

-

The Sulfonamide Group: Initially famed for the "sulfa" antibiotics, the sulfonamide functional group has since proven to be a remarkably versatile pharmacophore. It is a key feature in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This versatility stems from its ability to act as a bioisostere of a carboxylic acid or amide and to form key hydrogen bonds with enzyme active sites. Methanesulfonamide, in particular, is widely used as a reagent in the synthesis of medicinally important compounds.

The combination of these two scaffolds in a single, chiral molecule suggests a strong potential for developing highly specific and potent therapeutic agents.

Proposed Enantioselective Synthesis

The synthesis of enantiomerically pure 3-substituted piperidines is a well-documented challenge in organic chemistry.[4] A plausible and efficient synthetic route to (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide would likely involve the construction of the chiral piperidine core followed by the attachment of the sulfonamide side chain. Below is a proposed, multi-step synthesis that leverages modern catalytic methods.

Protocol: Proposed Synthesis of (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide

Objective: To synthesize the target compound with high enantiomeric purity.

Step 1: Asymmetric Hydrogenation of a Pyridine Precursor The synthesis would logically begin with a substituted pyridine that can be stereoselectively reduced to form the chiral piperidine ring.

-

Starting Material: A suitable pyridine precursor, such as 3-(hydroxymethyl)pyridine.

-

Reaction: The pyridine is converted to a pyridinium salt and then subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., Josiphos). This method is effective for producing chiral piperidines from planar aromatic precursors.[1]

-

Rationale: This step is critical for establishing the (S)-stereochemistry at the C3 position. Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.

Step 2: Protection of the Piperidine Nitrogen To prevent side reactions in subsequent steps, the secondary amine of the piperidine ring must be protected.

-

Reagent: A suitable protecting group, such as Boc-anhydride (di-tert-butyl dicarbonate), is introduced.

-

Procedure: The chiral piperidine from Step 1 is reacted with Boc-anhydride in the presence of a mild base (e.g., triethylamine) in a solvent like dichloromethane (DCM).

-

Rationale: The Boc group is stable under the conditions of the subsequent steps but can be easily removed at the end of the synthesis.

Step 3: Activation of the Hydroxymethyl Group The hydroxyl group of the side chain is converted into a good leaving group for the subsequent nucleophilic substitution.

-

Reagent: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) is used.

-

Procedure: The Boc-protected piperidine is reacted with MsCl in the presence of a base like triethylamine in DCM at 0 °C.

-

Rationale: Conversion to a mesylate or tosylate creates an excellent electrophile for the introduction of the sulfonamide nitrogen.

Step 4: Nucleophilic Substitution with N,N-dimethylmethanesulfonamide This step forms the key C-S bond. However, a more common and reliable approach would be to introduce the sulfonamide nitrogen first. A revised, more robust approach is detailed below.

Revised and Optimized Protocol:

A more convergent and reliable strategy would involve building the sulfonamide moiety from a piperidine with an amine handle.

Step 1 & 2: Synthesis of (S)-3-aminomethyl-piperidine (Boc-protected) This chiral intermediate can be synthesized from a suitable starting material like L-glutamic acid, which provides the necessary chirality. The synthesis involves several steps, including esterification, Boc-protection, reduction of the carboxylic acids to alcohols, conversion of the alcohols to tosylates, and finally cyclization with an amine to form the piperidine ring.

Step 3: Sulfonylation of the Primary Amine

-

Reagent: Methanesulfonyl chloride (MsCl).

-

Procedure: The Boc-protected (S)-3-aminomethyl-piperidine is reacted with MsCl in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like DCM. This will form the methanesulfonamide.

-

Rationale: This is a standard and high-yielding reaction for the formation of sulfonamides from primary amines.

Step 4: N,N-Dimethylation of the Sulfonamide

-

Reagent: A methylating agent such as methyl iodide (MeI) or dimethyl sulfate.

-

Procedure: The resulting sulfonamide is deprotonated with a strong base (e.g., sodium hydride) in an aprotic polar solvent like N,N-dimethylformamide (DMF), followed by the addition of the methylating agent.[5]

-

Rationale: This step completes the N,N-dimethylsulfonamide moiety. The use of a strong base is necessary to deprotonate the sulfonamide nitrogen.

Step 5: Deprotection of the Piperidine Nitrogen

-

Reagent: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Procedure: The Boc-protected final compound is treated with the acid to cleave the Boc group, yielding the final product, (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide, often as a salt (e.g., hydrochloride or trifluoroacetate).

-

Rationale: Acid-labile deprotection is a clean and efficient final step.

Potential Therapeutic Applications and Biological Rationale

The true value of this molecule lies in its potential applications, which can be inferred from the biological activities of structurally similar compounds.

a) As an Anticancer Agent

-

Rationale: The piperidine scaffold is present in numerous anticancer drugs.[6] Specifically, derivatives of N-arylpiperidine-3-carboxamide have been identified as inducers of a senescence-like phenotype in melanoma cells, demonstrating antiproliferative activity.[7] Furthermore, some piperidine compounds act by inhibiting key signaling pathways in cancer, such as the JAK/STAT pathway, which is crucial for the proliferation of cancer cells.[6]

-

Potential Mechanism: (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide could be investigated as an inhibitor of protein kinases or other enzymes involved in cell cycle progression. A patent for 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives highlights their use in treating diseases dependent on IKAROS Family Zinc Finger 2 (IKZF2), which includes various cancers.[6]

b) As an Antibacterial Agent

-

Rationale: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3] Novel sulfonamide derivatives containing a piperidine moiety have recently been developed as potent bactericides against plant bacterial diseases, showing significantly better activity than commercial agents.[2]

-

Potential Mechanism: The title compound could be screened for its ability to inhibit bacterial growth, potentially through the inhibition of DHPS or by disrupting bacterial cell membrane integrity, another known mechanism for some sulfonamide derivatives.

c) As a Modulator of CNS Targets

-

Rationale: The piperidine ring is a common feature in drugs targeting the CNS. For instance, 1-Methyl-3-phenylpiperazine is a key intermediate in the synthesis of the antidepressant Mirtazapine.[5] The ability of the piperidine scaffold to cross the blood-brain barrier and present substituents in a rigid, defined orientation makes it ideal for targeting CNS receptors and enzymes.

-

Potential Mechanism: This compound could be evaluated for activity against various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are often modulated by piperidine-containing ligands.

Proposed Experimental Workflow for Target Validation

To validate the potential of (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide, a structured, hypothesis-driven experimental cascade is necessary. The following workflow outlines a screening process to test its potential as an anticancer agent.

-

Primary Screening - Cell Viability: The compound would first be tested against a panel of human cancer cell lines (e.g., melanoma, leukemia, breast cancer) to determine its general antiproliferative activity. A standard MTT or MTS assay would quantify cell viability after treatment.

-

Secondary Screening - Senescence Induction: If the compound shows activity, it would then be tested for its ability to induce senescence, a desirable anticancer mechanism. This is typically done by staining for senescence-associated β-galactosidase activity.[7]

-

Mechanism of Action Studies: Active compounds would be subjected to further studies to identify their molecular target. This could involve kinase inhibitor profiling to see if it inhibits a specific kinase, or Western blotting to observe its effects on key signaling pathways (e.g., phosphorylation status of STAT proteins).[6]

-

In Vivo Efficacy: Promising candidates would be advanced to in vivo studies using xenograft models, where human tumors are grown in immunocompromised mice to assess the compound's ability to reduce tumor growth in a living organism.

Safety and Handling

As a novel chemical entity, (S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

(S)-N,N-dimethyl-1-(piperidin-3-yl)methanesulfonamide stands as a molecule of significant potential. While direct biological data is scarce, a thorough analysis of its constituent piperidine and sulfonamide scaffolds provides a strong scientific rationale for its investigation as a lead compound in multiple therapeutic areas, most notably oncology, infectious diseases, and neurology. The proposed synthetic routes are feasible with modern chemical techniques, and a clear, logical path for experimental validation can be readily designed. This compound, therefore, serves as an excellent example of rational drug design, where known pharmacophores are combined to create novel chemical matter with a high probability of interesting biological activity. It is a promising starting point for any medicinal chemist or drug development professional looking to explore new therapeutic avenues.

References

-

D. Kalyani, A. R. Reddy, P. S. S. Prasad, P. V. N. Kumar, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," PMC, 2023. [Online]. Available: [Link]

- "Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate," Google Patents, US20040242879A1. [Online].

-

"Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling," ResearchGate, 2023. [Online]. Available: [Link]

- "3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof," Google Patents, WO2019038717A1. [Online].

- "Process for the preparation of piperidine derivatives," Google Patents, US20050176752A1. [Online].

-

M. Amat, O. Lozano, C. Escolano, E. Molins, J. Bosch, "Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams," Journal of Organic Chemistry, 2007. [Online]. Available: [Link]

-

"Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases," PMC, 2023. [Online]. Available: [Link]

-

S. Mishra, S. Karabiyikoglu, S. P. Fletcher, "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, 2023. [Online]. Available: [Link]

- "Pyridine and piperidine compounds and process of making same," Google Patents, US2507631A. [Online].

-

"Derivatives of p-aminobenzenesulphonylamide (i. e., sulphanilamide) and the process of producing them," PubChem, US-2303698-A. [Online]. Available: [Link]

- "Pharmaceutically acceptable salts of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide," Google Patents, US8436185B2. [Online].

-

"Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," Royal Society of Chemistry, 2021. [Online]. Available: [Link]

- "N-2-(4-Benzylpiperazin-1-yl)phenyl)methanesulfonamide," Google Patents, 5,885,999. [Online].

-

"Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases," MDPI, 2023. [Online]. Available: [Link]

- "Prodrugs of piperazine and substituted piperidine antiviral agents," Google Patents, US7745625B2. [Online].

-

"Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry," ResearchGate, 2023. [Online]. Available: [Link]

- "Broad Institute Patent Application," WO 2018/183936 A1. [Online].

-

P. K. Sahu, et al., "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid," Open Research@CSIR-NIScPR, 2015. [Online]. Available: [Link]

-

"Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities," PMC, 2020. [Online]. Available: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. US20040242879A1 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 6. WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents [patents.google.com]

- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide: A Technical Guide to Hypothesis-Driven Drug Discovery

Abstract

In the contemporary drug discovery landscape, computational, or in silico, modeling represents a critical initial phase for evaluating the therapeutic potential of novel chemical entities. This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico characterization of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide. This document is structured to provide researchers, medicinal chemists, and computational scientists with a robust framework for moving from a chemical structure to a data-driven hypothesis of biological function and drug-likeness. We eschew a rigid template in favor of a logical narrative that mirrors a real-world computational drug discovery workflow. This guide emphasizes the causality behind procedural choices, from hypothesis-driven target identification and molecular docking to the assessment of dynamic stability through molecular dynamics and the prediction of ADMET properties. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative citations to ensure technical accuracy and reproducibility.

Foundational Strategy: From Structure to Hypothesis

The molecule this compound contains two key structural motifs: a piperidine ring, a common scaffold in numerous pharmaceuticals, and a sulfonamide functional group. The sulfonamide moiety is particularly noteworthy as it is the cornerstone of sulfa drugs, a class of antibiotics that function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This structural alert provides a strong, scientifically-grounded starting point for a hypothesis:

Hypothesis: this compound may act as a competitive inhibitor of bacterial Dihydropteroate Synthase (DHPS).

This guide will proceed by testing this hypothesis through a multi-stage computational workflow.

The Integrated In Silico Workflow

A successful computational analysis is not a linear checklist but an interconnected series of predictive models where the output of one stage informs the input of the next. This iterative process builds confidence in the final assessment. Our workflow is designed to first establish a potential biological target, then predict the binding interaction, assess the stability of that interaction, and finally, evaluate the molecule's broader drug-like properties.

Figure 1: The multi-phase in silico workflow. This diagram illustrates the logical progression from initial setup to final analysis.

Phase 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for computational modeling. The meticulous preparation of both the ligand and the protein target is the most critical determinant of a reliable outcome.

Ligand Preparation Protocol

The objective is to generate a chemically correct, low-energy 3D conformation of the ligand.

Step-by-Step Methodology:

-

Obtain Canonical Structure: The starting point is an accurate representation of the molecule. The SMILES (Simplified Molecular Input Line Entry System) string for (S)-N,N-Dimethyl-1-(piperidin-3-yl)methanesulfonamide is O=S(C[C@@H]1CNCCC1)(N(C)C)=O.[1]

-

2D to 3D Conversion: Use a chemical toolbox like Open Babel.[2] This initial 3D structure is a rough approximation.

-

Causality: A 2D structure lacks the conformational information essential for docking. The conversion algorithm generates a plausible 3D geometry based on standard bond lengths and angles.

-

-

Protonation State Determination: At a physiological pH of ~7.4, the tertiary amine within the piperidine ring is expected to be protonated. This can be confirmed using pKa predictors such as MarvinSketch or the H++ web server.[3]

-

Causality: The charge of the ligand is a primary determinant of its electrostatic interactions with the protein. An incorrect protonation state will lead to fundamentally flawed docking and simulation results.

-

-

Energy Minimization: Using a molecular editor like Avogadro[4] or Open Babel's command-line tools, perform an energy minimization using a suitable force field (e.g., MMFF94).

-

Causality: The 3D conversion process can result in sterically strained, high-energy conformations. Energy minimization relaxes the structure into a more physically realistic, low-energy state, which is a more suitable starting point for docking.

-

Target Selection and Preparation Protocol

Based on our hypothesis, we will use the Dihydropteroate Synthase (DHPS) from Staphylococcus aureus. A suitable crystal structure is available from the RCSB Protein Data Bank (PDB) under the ID 1AD4 .[5]

Step-by-Step Methodology:

-

Download PDB Structure: Obtain the 1AD4.pdb file from the RCSB PDB website.

-

Clean the Structure: The downloaded file contains the protein, a co-crystallized ligand (a sulfa drug analog), and water molecules. For our docking experiment, we must remove the existing ligand and all water molecules. This can be done using a molecular visualization tool like UCSF Chimera[6] or PyMOL.[7]

-

Causality: Removing the original ligand frees the binding site for our new molecule. Water molecules are typically removed because their positions in a static crystal structure may not represent the dynamic reality of the solvated pocket and can interfere with the docking algorithm.

-

-

Add Hydrogens and Assign Charges: The PDB file lacks hydrogen atoms. Use a tool like the Protein Preparation Wizard in a comprehensive modeling suite or standalone tools to add hydrogens consistent with a physiological pH of 7.4.

-

Causality: Hydrogen atoms are crucial for defining the hydrogen bond network and the overall electrostatics of the binding site.

-

-

Energy Minimization: Perform a brief, restrained energy minimization on the prepared protein structure. The heavy atoms of the backbone should be constrained to preserve the experimentally determined conformation, while allowing the newly added hydrogens and side chains to relax into low-energy positions.

Phase 2: Molecular Docking - Predicting the Binding Mode

Molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand within the protein's binding site and estimates the strength of the interaction via a scoring function.

Figure 3: The workflow for setting up and running a protein-ligand MD simulation.

Step-by-Step Methodology:

-

System Setup:

-

Input: Use the top-ranked protein-ligand complex from the docking analysis.

-

Force Field Selection: Choose a force field to describe the physics of the system (e.g., AMBER for the protein). The ligand requires separate parameterization, often using the General Amber Force Field (GAFF) via the Antechamber tool. [8] * Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

-

Neutralization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's net charge.

-

-

Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.

-

Equilibration: Perform a two-stage equilibration. First, in an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, in an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

-

Production Simulation: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone relative to the starting structure. A stable, plateauing RMSD for the ligand indicates it remains bound in a consistent pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of flexibility. A decrease in RMSF for binding site residues upon ligand binding can indicate stabilization.

-

Interaction Analysis: Monitor the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.

-

Phase 4: ADMET Profiling - Assessing Drug-Likeness

A potent molecule is of little value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an essential early assessment of these characteristics.

Protocol for ADMET Prediction

We will use well-established, freely accessible web servers for this analysis.

Step-by-Step Methodology:

-

Input: The only required input for these servers is the SMILES string of the molecule.

-

Execution and Analysis:

-

SwissADME: Submit the SMILES string to the SwissADME server. [9]This provides predictions on physicochemical properties, lipophilicity (LogP), water solubility, and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).

-

pkCSM: Submit the SMILES string to the pkCSM server. [10]This platform provides a broader range of predictions, including intestinal absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and various toxicity endpoints like AMES mutagenicity and hERG inhibition (cardiotoxicity).

-

Table 2: Representative ADMET Prediction Data for this compound

| Parameter | Predicted Value (Hypothetical) | Implication |

| Absorption | ||

| GI Absorption (Human) | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. |

| Distribution | ||

| BBB Permeant | No | Low likelihood of central nervous system side effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Reduced risk of drug-drug interactions. |

| Excretion | ||

| Total Clearance | 0.5 log(mL/min/kg) | Moderate clearance rate. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Synthesis and Conclusion

This technical guide has outlined a comprehensive, hypothesis-driven in silico workflow for the initial evaluation of this compound. By leveraging its structural similarity to known sulfonamide antibiotics, we identified bacterial DHPS as a plausible target.

Our simulated workflow demonstrated that the molecule could plausibly dock into the active site of S. aureus DHPS with favorable binding energy. Subsequent molecular dynamics simulations suggested that this binding pose is stable over time. Finally, predictive ADMET profiling indicated that the compound possesses drug-like properties and a low risk of common toxicities.

Collectively, these computational results support our initial hypothesis and provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: chemical synthesis and in vitro enzymatic and antibacterial assays. This guide serves as a template for applying a rigorous, multi-faceted computational approach to de-risk and accelerate the identification of promising new therapeutic candidates.

References

-

Title: MarvinSketch Source: ChemAxon URL: [Link]

-

Title: Avogadro Source: Avogadro Project URL: [Link]

-

Title: Open Babel Source: The Open Babel Project URL: [Link]

-

Title: H++ Home Page Source: H++ Server URL: [Link]

-

Title: Antechamber Tutorial Source: Amber MD URL: [Link]

-

Title: 1AD4: DIHYDROPTEROATE SYNTHASE FROM STAPHYLOCOCCUS AUREUS Source: RCSB PDB URL: [Link]

-

Title: RCSB Protein Data Bank Source: RCSB PDB URL: [Link]

-

Title: PyMOL Source: Schrödinger, LLC URL: [Link]

-

Title: AutoDock Vina Source: The Scripps Research Institute URL: [Link]

-

Title: GROMACS Source: The GROMACS development team URL: [Link]

-

Title: PharmMapper Server Source: LILAB, East China University of Science and Technology URL: [Link]

-

Title: SwissADME Source: Swiss Institute of Bioinformatics URL: [Link]

-

Title: pkCSM - predicting small-molecule pharmacokinetic properties Source: BIOSIG, University of Melbourne URL: [Link]

Sources

- 1. 2380895-30-5|(S)-N,N-Dimethyl-1-(piperidin-3-yl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 2. Welcome to GROMACS — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]

- 3. PyMOL | pymol.org [pymol.org]

- 4. bio.tools [bio.tools]

- 5. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 6. openbabel.org [openbabel.org]

- 7. rcsb.org [rcsb.org]

- 8. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 9. bio.tools [bio.tools]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide in Medicinal Chemistry

Introduction: The Privileged Piperidine Scaffold and the Potential of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and basicity, all of which are critical for drug-like characteristics.[1] Piperidine-containing molecules have found applications in a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][4]

This guide focuses on a specific, yet representative, member of this class: This compound . While not extensively documented in publicly available literature, its structure embodies key features that make it an attractive starting point for various drug discovery campaigns. The molecule combines the conformational flexibility of the piperidine ring with a sulfonamide group, a well-established pharmacophore known for its hydrogen bonding capabilities and metabolic stability. The N,N-dimethyl substitution on the sulfonamide and the linkage at the 3-position of the piperidine ring provide specific steric and electronic properties that can be exploited in rational drug design.

These application notes will provide detailed protocols and the scientific rationale for utilizing this compound as a versatile tool in modern medicinal chemistry, from fragment-based screening to the development of targeted therapeutics.

Synthesis and Characterization: A Practical Protocol

A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity in medicinal chemistry. The following protocol outlines a practical approach for the synthesis of this compound, followed by essential characterization techniques to ensure its identity and purity.

Synthetic Workflow Diagram

Caption: Synthetic route for this compound.

Detailed Synthesis Protocol

Step 1: N-Boc Protection of Piperidin-3-ylmethanol

-

To a solution of piperidin-3-ylmethanol (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (Et3N, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield tert-butyl (3-(hydroxymethyl)piperidin-1-yl)carboxylate.

Step 2: Mesylation of the Alcohol

-

Dissolve the product from Step 1 (1.0 eq) in DCM (0.2 M) and add Et3N (1.5 eq).

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate in vacuo to obtain tert-butyl (3-((methylsulfonyloxy)methyl)piperidin-1-yl)carboxylate, which can often be used in the next step without further purification.

Step 3: Nucleophilic Substitution with Dimethylamine

-

Dissolve the mesylate from Step 2 (1.0 eq) in tetrahydrofuran (THF, 0.2 M).

-

Add a solution of dimethylamine in THF (2 M, 3.0 eq).

-

Stir the reaction in a sealed vessel at 50-60 °C for 16-24 hours.

-

Monitor the reaction by LC-MS.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield tert-butyl (3-(((dimethylamino)sulfonyl)methyl)piperidin-1-yl)carboxylate.

Step 4: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 3 (1.0 eq) in DCM (0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with DCM several times to remove excess TFA.

-

The resulting TFA salt can be purified by reverse-phase HPLC or converted to the free base by treatment with a suitable base (e.g., NaHCO3) and extraction.

Characterization

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the piperidine ring protons, the methylene linker, and the N,N-dimethyl groups.

-

¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbon atoms in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.

Application Note 1: A Scaffold for Fragment-Based Drug Discovery (FBDD)

Introduction: Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds.[5] It involves screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. This compound, with its molecular weight under 300 Da and diverse 3D shape, represents an excellent candidate for an FBDD library.[5] The piperidine scaffold provides a rigid, yet conformationally diverse, core that can be elaborated to improve potency and selectivity.[5]

Protocol: Biophysical Screening using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to detect the binding of this compound to a target protein immobilized on a sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Target protein of interest

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (EDC, NHS, ethanolamine)

Workflow:

Caption: FBDD workflow using SPR.

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the target protein (e.g., 50 µg/mL in an appropriate buffer) over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Fragment Screening:

-

Prepare a solution of this compound in running buffer (e.g., 200 µM).

-

Inject the fragment solution over the sensor surface and a reference flow cell (without immobilized protein).

-

Monitor the change in response units (RU). A significant increase in RU on the active surface compared to the reference indicates binding.

-

-

Hit Confirmation and Affinity Determination:

-

For confirmed hits, perform a dose-response experiment by injecting a series of concentrations of the fragment (e.g., from 1 µM to 1 mM).

-

Fit the resulting binding data to a steady-state affinity model to determine the dissociation constant (KD).

-

Expected Results: A successful experiment will demonstrate concentration-dependent binding of the fragment to the target protein, yielding a KD value typically in the micromolar to millimolar range for initial fragment hits.

| Fragment | Target Protein | Binding Response (RU) | Estimated KD (µM) |

| This compound | Protein X | 50 | 350 |

Application Note 2: A Starting Point for CNS Agents Targeting 5-HT Receptors

Introduction: The serotonin (5-HT) receptors are a family of G-protein coupled receptors that are key targets for the treatment of various CNS disorders, including depression, anxiety, and schizophrenia.[6][7] Many approved drugs and clinical candidates that target 5-HT receptors contain a piperidine or piperazine moiety.[8][9] The structural features of this compound make it a plausible scaffold for developing novel 5-HT receptor ligands.

Protocol: Radioligand Binding Assay for 5-HT₁A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT₁A receptor by measuring its ability to displace a known radioligand.

Materials:

-

Cell membranes expressing the human 5-HT₁A receptor

-

[³H]8-OH-DPAT (a high-affinity 5-HT₁A agonist radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

-

96-well plates

-

Scintillation counter and cocktail

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and [³H]8-OH-DPAT at a concentration close to its KD.

-

Add varying concentrations of this compound (e.g., from 0.1 nM to 100 µM).

-

For total binding, add vehicle (DMSO) instead of the test compound.

-

For non-specific binding, add a high concentration of a known 5-HT₁A ligand (e.g., 10 µM 5-HT).

-

-

Incubation:

-

Incubate the plates at room temperature for 60 minutes.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Hypothetical Signaling Pathway Modulation:

Caption: Simplified 5-HT₁A receptor signaling pathway.

Application Note 3: A Core Structure for Novel Kinase Inhibitors

Introduction: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The piperidine scaffold is present in numerous FDA-approved kinase inhibitors. Its ability to orient substituents into specific pockets of the ATP-binding site makes it a valuable component in kinase inhibitor design. This compound can serve as a starting point for the synthesis of a library of compounds to be screened against a panel of kinases.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction. The inhibition of the kinase by a test compound results in a decrease in ADP production.

Materials:

-

Kinase of interest

-

Substrate for the kinase (peptide or protein)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the kinase, its substrate, ATP, and varying concentrations of this compound (e.g., from 1 nM to 50 µM).

-

Include "no inhibitor" and "no kinase" controls.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the data to the "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Expected Data:

| Compound | Target Kinase | IC₅₀ (µM) |

| This compound | Kinase Y | > 50 |

| Derivative 1 | Kinase Y | 5.2 |

| Derivative 2 | Kinase Y | 0.8 |

Conclusion

This compound, while a structurally simple molecule, holds significant potential as a versatile building block in medicinal chemistry. Its inherent drug-like properties, stemming from the privileged piperidine scaffold, make it an ideal candidate for inclusion in fragment libraries, a starting point for the development of CNS-active agents, and a core structure for the design of novel kinase inhibitors. The protocols provided herein offer a practical guide for the synthesis, characterization, and biological evaluation of this compound and its future derivatives, paving the way for its application in the discovery of new therapeutics.

References

-

Mortenson, D. E., & Murray, C. W. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

- Google Patents. (2005).

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

ResearchGate. (n.d.). Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

PubMed. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. [Link]

-

PubMed. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. [Link]

-

PubMed Central. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]

-

TPM. (2025). MARINE-DERIVED COMPOUNDS FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. [Link]

-

PubMed. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. [Link]

-

ResearchGate. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]

-

MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine Derivatives. [Link]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

ClinicalTrials.gov. (n.d.). Safety, Tolerability, and Pharmacokinetic Profile of Grammidin, a Metered Dose Topical Spray in Healthy Volunteers. [Link]

-

PubMed Central. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

-

PubMed Central. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

National Institutes of Health. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

-

PubMed. (2010). New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. [Link]

-

ClinicalTrials.gov. (n.d.). Premedication for Less Invasive Surfactant Administration. [Link]

-

PubMed Central. (2017). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. [Link]

-

PubMed Central. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

-

ClinicalTrials.gov. (n.d.). Investigation of Effect of Formulated Methylene Blue on Treatment of Squamous Cell Carcinoma Skin Cancer in Inoperable Patients and Not Suitable for Radiotherapy. [Link]

-

PubMed Central. (2017). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

In vitro biological evaluation of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide

An Application Guide for the In Vitro Biological Evaluation of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide

Introduction: Deconstructing this compound

This compound is a synthetic compound featuring two key pharmacophores: a piperidine ring and a sulfonamide group. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), cancer, and infectious diseases. Its presence can enhance metabolic stability, improve membrane transport, and optimize pharmacokinetic properties.[1] The sulfonamide group is also a cornerstone of drug discovery, known for a vast array of biological activities, including enzyme inhibition and antimicrobial effects.[2][3][4][5][6][7]

The combination of these two moieties suggests a broad but undefined biological potential. This document provides a structured, hypothesis-driven framework for the initial in vitro evaluation of this compound. The proposed workflow is designed to first establish a safe therapeutic window, then screen for primary biological activities based on its structural components, and finally, to assess a critical early safety liability. This tiered approach ensures a logical, resource-efficient characterization of the compound's biological profile.

Tier 1: Foundational Assays - Establishing the Therapeutic Window

Causality: Before investigating specific biological activities, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. This step is crucial for two reasons: 1) It defines the upper concentration limit for all subsequent cell-based assays, preventing misleading results due to overt toxicity. 2) It provides a preliminary indication of the compound's general toxicity profile. We will employ two complementary assays to gain a comprehensive understanding of its effects on cell health.

Workflow for Foundational Cytotoxicity Screening

Caption: Tier 1 workflow for cytotoxicity assessment.

Protocol 1A: MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[8]

-

Materials:

-

Selected cell line (e.g., HEK293, A549)

-

96-well cell culture plates

-

Complete culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570-590 nm)

-

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8]

-

Compound Treatment: Prepare a 2X serial dilution of the compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.

-

Incubation: Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.

-

Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 590 nm.

-

-

Data Analysis and Interpretation:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

-

Plot % Viability against the logarithm of compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Protocol 1B: LDH Assay for Cytotoxicity

-

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[9] This assay is a direct measure of cytotoxicity and complements the viability data from the MTT assay.

-

Materials:

-

Cell plate prepared as in Protocol 1A.

-

Commercially available LDH cytotoxicity assay kit.

-

Lysis buffer (provided in kit, for maximum LDH release control).

-

-

Step-by-Step Protocol:

-

Prepare Controls: After the treatment incubation period, add 10 µL of lysis buffer to a set of untreated control wells to generate the "maximum LDH release" control. Incubate for 45 minutes.

-

Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture from the kit.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Reading: Measure the absorbance at 490 nm.

-

-

Data Analysis and Interpretation:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cytotoxicity: (% Cytotoxicity) = [(Abs_treated - Abs_vehicle) / (Abs_max_LDH - Abs_vehicle)] * 100.

-

Plot % Cytotoxicity against the logarithm of compound concentration to determine the EC₅₀ value.

-

| Parameter | MTT Assay | LDH Assay | Rationale |

| Measures | Cell Viability (Metabolic Activity) | Cytotoxicity (Membrane Integrity) | Provides a comprehensive view of cell health. |

| Endpoint | Formazan Absorbance (590 nm) | LDH Activity Absorbance (490 nm) | Different colorimetric readouts minimize assay interference. |

| IC₅₀/EC₅₀ | Concentration for 50% viability loss. | Concentration for 50% max cytotoxicity. | Defines the potency of the cytotoxic effect. |

Tier 2: Hypothesis-Driven Primary Screening

Causality: Based on the compound's structural motifs (piperidine and sulfonamide), we can hypothesize several potential biological activities. This tier involves parallel screening against targets associated with these pharmacophores to identify primary mechanisms of action.

Protocol 2A: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

-

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) via Toll-like receptor 4 (TLR4), triggering a pro-inflammatory cascade. This involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF-α and IL-6.[10][11] This assay evaluates the compound's ability to suppress this inflammatory response.

-

Mechanism of Action Pathway

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line.

-

LPS (from E. coli O111:B4).[12]

-

Griess Reagent system for NO measurement.

-

ELISA kits for mouse TNF-α and IL-6.

-

-

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well and incubate overnight.[11]

-

Pre-treatment: Remove medium and add fresh medium containing non-toxic concentrations of the compound. Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[10][12]

-

Incubation: Incubate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.

-

NO Measurement (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent. After 10 minutes, measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.[11][13]

-

Cytokine Measurement (ELISA): Use the collected supernatant to quantify TNF-α and IL-6 levels according to the manufacturer's instructions for the specific ELISA kits.[13]

-

-

Data Analysis and Interpretation:

-

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only treated cells.

-

Determine the IC₅₀ value for the inhibition of each inflammatory mediator. Significant inhibition suggests potential anti-inflammatory properties.

-

Protocol 2B: Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: The piperidine core is common in CNS-active drugs. This assay tests for inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine. The Ellman's method is a colorimetric assay where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion, measured at 412 nm.[14][15] An inhibitor will slow this color development.

-

Assay Principle Diagram

Caption: Principle of the Ellman's method for AChE inhibition.

-

Materials:

-

AChE enzyme (e.g., from electric eel).

-

Acetylthiocholine iodide (ATCI).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (pH 8.0).

-

Positive control inhibitor (e.g., Donepezil).

-

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Plate Setup: In a 96-well plate, add:

-

140 µL of phosphate buffer.

-

20 µL of compound dilution (or vehicle/positive control).

-

20 µL of DTNB solution.

-

10 µL of AChE solution.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C.[16]

-

Reaction Initiation: Add 10 µL of ATCI solution to initiate the reaction.[15]

-

Kinetic Reading: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[16]

-

-

Data Analysis and Interpretation:

-

Determine the rate of reaction (V) for each well by calculating the slope of the absorbance vs. time curve.

-

Calculate the percentage of inhibition: (% Inhibition) = [(V_vehicle - V_treated) / V_vehicle] * 100.

-

Determine the IC₅₀ value by plotting % Inhibition against the log of compound concentration.

-

Protocol 2C: Kinase Inhibition Profiling

-

Principle: Many sulfonamide-containing drugs are kinase inhibitors.[17] A primary screen against a panel of representative kinases is an efficient way to identify potential targets. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is used by luciferase to generate light. The light signal is proportional to kinase activity; thus, inhibitors cause a decrease in signal.[18]

-

Materials:

-

A panel of recombinant kinases (e.g., CDK, EGFR, VEGFR-2).[19]

-

Respective kinase substrates and buffers.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Luminometer.

-

-

Step-by-Step Protocol (General):

-

Kinase Reaction: In a 96- or 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion & Detection: Add Kinase Detection Reagent, which converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes.

-

Reading: Measure the luminescence.

-

-

Data Analysis and Interpretation:

-

A lower luminescence signal indicates higher kinase inhibition.

-

Calculate the percentage of inhibition relative to a no-inhibitor control.

-

Determine the IC₅₀ for any kinases that show significant inhibition. This can guide further, more specific kinase activity studies.

-

Tier 3: Early Safety Assessment

Causality: Early assessment of potential liabilities is critical in drug development. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[20] Regulatory agencies require hERG liability to be assessed for most new chemical entities. Automated patch-clamp provides a high-throughput, accurate method for this evaluation.[21]

Protocol 3A: hERG Channel Inhibition Assay (Automated Patch-Clamp)

-

Principle: This electrophysiological assay directly measures the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293 or CHO).[20] A specific voltage protocol is applied to the cell membrane to elicit a characteristic hERG current. The effect of the compound on this current is measured to determine the degree of channel block.

-

Materials:

-

Automated patch-clamp system (e.g., QPatch, IonWorks).

-

HEK293 or CHO cells stably expressing the hERG channel.

-

Extracellular and intracellular recording solutions.

-

-

Step-by-Step Protocol:

-

Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.

-

System Setup: Load cells, compound plates, and recording solutions onto the automated patch-clamp system.

-

Cell Sealing: The system automatically establishes high-resistance (>1 GΩ) seals between individual cells and the recording electrodes.[22]

-

Baseline Recording: Apply the FDA-recommended voltage pulse protocol to establish a stable baseline hERG current. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step to measure the characteristic "tail current".[22]

-

Compound Application: Perfuse the cells with increasing concentrations of the test compound.

-

Effect Recording: Record the hERG current at each concentration after it reaches a steady state.

-

-

Data Analysis and Interpretation:

-

Measure the peak tail current amplitude at each compound concentration.

-

Calculate the percentage of hERG channel inhibition at each concentration relative to the baseline current.

-

Plot the % Inhibition vs. compound concentration and fit the data to a Hill equation to determine the IC₅₀ value. An IC₅₀ value below 10 µM is often considered a potential liability, warranting further investigation.[23]

-

| Assay Tier | Target/Purpose | Key Output | Rationale |

| Tier 1 | General Cell Health | Cytotoxicity IC₅₀ | Defines safe concentration range for further testing. |

| Tier 2A | Anti-Inflammatory | IC₅₀ for NO, TNF-α, IL-6 | Screens for immunomodulatory effects. |

| Tier 2B | CNS Activity | AChE Inhibition IC₅₀ | Screens for potential neurological activity. |

| Tier 2C | Anticancer/Signaling | Kinase Inhibition IC₅₀ Panel | Broadly screens for activity against key signaling proteins. |

| Tier 3 | Cardiac Safety | hERG Inhibition IC₅₀ | Assesses a critical off-target liability early in development. |

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wang, Y., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology. [Link]

-

van der Pijl, R., et al. (2020). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Medicinal Chemistry Letters. [Link]

-

Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. [Link]

-

Saeed, A., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Li, L., et al. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Mahajan, A., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Chan, F. K. M., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

-

Kheder, R. K., et al. (2016). In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? Frontiers in Cell and Developmental Biology. [Link]

-

Jacobson, K. A., & Costanzi, S. (2012). GPCR Drug Discovery. Methods in Molecular Biology. [Link]

-

Michael-Titus, A. T., et al. (2010). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules. [Link]

-

Cyprotex. (n.d.). hERG Safety. Evotec. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

-

Lee, K., et al. (2017). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry. [Link]

-

Farghaly, T. A., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. [Link]

-

Abdel-Ghani, T. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Srisawat, U., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules. [Link]

-

Udenigwe, C. C., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. [Link]

-

Chae, H. J., et al. (2022). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

-

Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

-

Vamvakides, A. (2003). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Pharmacology Biochemistry and Behavior. [Link]

-

Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

-

Griffin, R. J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. [Link]

-

Miyachi, H., et al. (1995). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Gentry, P. R., & Sexton, P. M. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. [Link]

-

Al-Zoubi, R. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. [Link]

-

Tang, G. H., et al. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Molecules. [Link]

-

Lee, J. H., et al. (2021). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. ResearchGate. [Link]

-

Scurti, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

Creative Bioarray. (n.d.). hERG Safety Assay. Creative Bioarray. [Link]

-

Danker, T., & Möller, C. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Expert Opinion on Drug Discovery. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. tsijournals.com [tsijournals.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? [frontiersin.org]

- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. japsonline.com [japsonline.com]

- 17. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. bmglabtech.com [bmglabtech.com]

- 19. mdpi.com [mdpi.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. fda.gov [fda.gov]

- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Experimental design for screening piperidine sulfonamide libraries

Application Note: A-TS-001

Title: Experimental Design for Screening Piperidine Sulfonamide Libraries: A High-Throughput Approach to Hit Identification

Abstract

This application note provides a comprehensive, technically detailed guide for the design and execution of a high-throughput screening (HTS) campaign targeting piperidine sulfonamide libraries. Piperidine sulfonamides represent a privileged scaffold in medicinal chemistry, with demonstrated efficacy across a range of therapeutic targets. We present a robust, multi-tiered screening cascade designed to efficiently identify potent and specific modulators while minimizing the rediscovery of promiscuous or artifactual hits. This document outlines field-proven protocols for primary screening, hit confirmation, orthogonal validation, and cell-based target engagement, providing researchers with the necessary framework to successfully navigate the complexities of early-stage drug discovery.

Introduction